![molecular formula C13H11BrN4O2 B14902629 2-amino-5-(3-bromophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B14902629.png)
2-amino-5-(3-bromophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-(3-bromophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a pyrido[2,3-d]pyrimidine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(3-bromophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-amino-5-(3-bromophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehalogenated compounds.
科学研究应用
2-amino-5-(3-bromophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has several scientific research applications, including:
Medicinal Chemistry: It is studied as an adenosine kinase inhibitor, which has potential therapeutic applications in pain management and anti-inflammatory treatments.
Biological Research: The compound is used to investigate the role of adenosine in various physiological processes, including its effects on pain perception and inflammation.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
作用机制
The mechanism of action of 2-amino-5-(3-bromophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione involves the inhibition of adenosine kinase, an enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate. By inhibiting this enzyme, the compound increases extracellular adenosine concentrations, which can modulate pain and inflammation pathways . This non-opioid, non-steroidal mechanism makes it a promising candidate for developing new analgesic and anti-inflammatory drugs .
相似化合物的比较
Similar Compounds
4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine: Another compound with a similar structure and mechanism of action.
Uniqueness
2-amino-5-(3-bromophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is unique due to its specific substitution pattern and the presence of the bromophenyl group, which may confer distinct pharmacological properties compared to other adenosine kinase inhibitors. Its ability to modulate adenosine levels without the side effects associated with opioids or non-steroidal anti-inflammatory drugs highlights its potential as a safer alternative for pain management .
属性
分子式 |
C13H11BrN4O2 |
|---|---|
分子量 |
335.16 g/mol |
IUPAC 名称 |
2-amino-5-(3-bromophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C13H11BrN4O2/c14-7-3-1-2-6(4-7)8-5-9(19)16-11-10(8)12(20)18-13(15)17-11/h1-4,8H,5H2,(H4,15,16,17,18,19,20) |
InChI 键 |
ATZSWNIZHAJEHX-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(NC1=O)N=C(NC2=O)N)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)

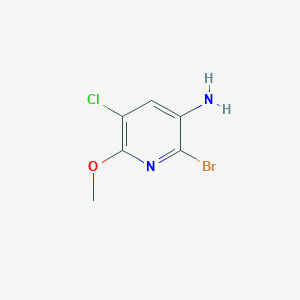
![5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14902558.png)
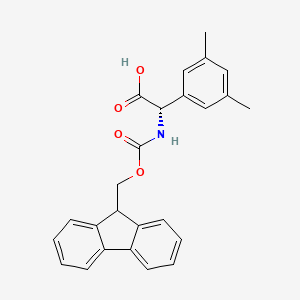
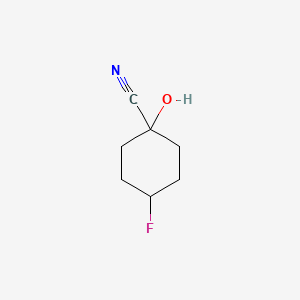
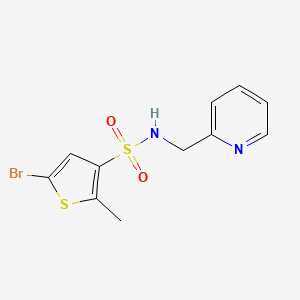
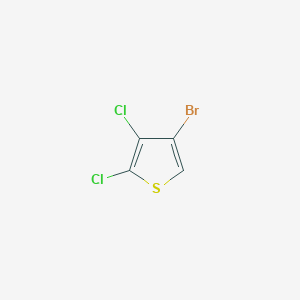

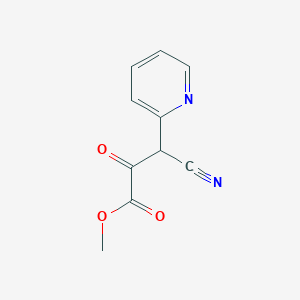

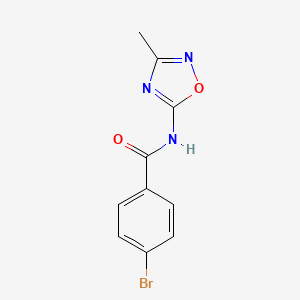
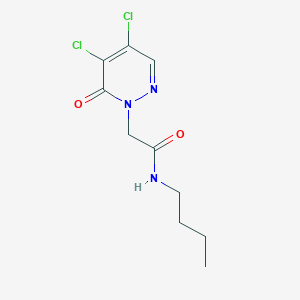
![1,3-dimethyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14902621.png)
